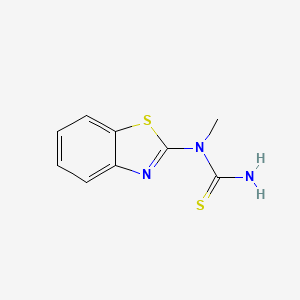
N-1,3-Benzothiazol-2-yl-N-methylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1,3-Benzothiazol-2-yl-N-methylthiourea: is a heterocyclic compound that belongs to the class of benzothiazoles Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-1,3-Benzothiazol-2-yl-N-methylthiourea can be achieved through several synthetic pathways. One common method involves the reaction of 2-aminobenzothiazole with methyl isothiocyanate under mild conditions. The reaction typically takes place in a solvent such as ethanol or methanol, and the product is obtained after purification .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and microwave irradiation, can be employed to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: N-1,3-Benzothiazol-2-yl-N-methylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted thiourea derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-1,3-Benzothiazol-2-yl-N-methylthiourea is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: In biological research, this compound is studied for its antimicrobial and antifungal properties. It has shown promising activity against various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents .
Medicine: this compound is investigated for its potential therapeutic applications. It has been found to exhibit anticancer activity by inhibiting the growth of certain cancer cell lines. Additionally, it is explored for its anti-inflammatory and analgesic properties .
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and as an intermediate in the production of dyes and pigments. Its unique chemical properties make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of N-1,3-Benzothiazol-2-yl-N-methylthiourea involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it can inhibit the activity of enzymes involved in the biosynthesis of bacterial cell walls, resulting in antimicrobial activity. Additionally, it can interfere with signaling pathways in cancer cells, leading to apoptosis (programmed cell death) .
Comparación Con Compuestos Similares
- N-(1,3-Benzothiazol-2-yl)methanesulfonamide
- N-(1,3-Benzothiazol-2-yl)-2-methyl-3-nitrobenzamide
- N’-(1,3-Benzothiazol-2-yl)-N,N-dimethylurea
Comparison: N-1,3-Benzothiazol-2-yl-N-methylthiourea is unique due to its thiourea moiety, which imparts distinct chemical and biological properties. Compared to other benzothiazole derivatives, it exhibits enhanced antimicrobial and anticancer activities. The presence of the thiourea group also allows for diverse chemical modifications, making it a versatile compound for various applications .
Propiedades
Número CAS |
90349-90-9 |
|---|---|
Fórmula molecular |
C9H9N3S2 |
Peso molecular |
223.3 g/mol |
Nombre IUPAC |
1-(1,3-benzothiazol-2-yl)-1-methylthiourea |
InChI |
InChI=1S/C9H9N3S2/c1-12(8(10)13)9-11-6-4-2-3-5-7(6)14-9/h2-5H,1H3,(H2,10,13) |
Clave InChI |
PHKJUQQYKTZLRQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=NC2=CC=CC=C2S1)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


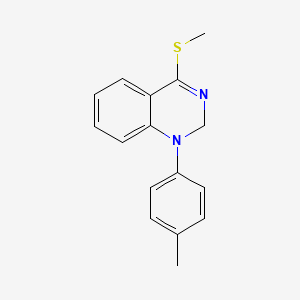
![Trimethyl{1-[(propan-2-yl)oxy]but-3-en-2-yl}stannane](/img/structure/B14375471.png)
![N-({[2-(3,5-Dimethoxyphenyl)propan-2-yl]oxy}carbonyl)-L-aspartic acid](/img/structure/B14375479.png)



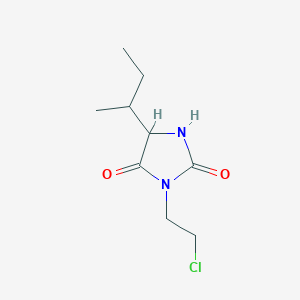
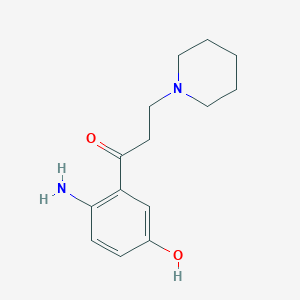
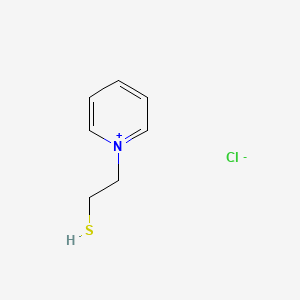
![Tris[2-(4-hydroxybenzoyl)phenyl] phosphite](/img/structure/B14375525.png)

![2-(Propan-2-yl)-5,5-bis[(propan-2-yl)oxy]-1,3,2-dioxaborinane](/img/structure/B14375552.png)

![2-Butylpyrazolo[5,1-a]isoquinoline](/img/structure/B14375562.png)
